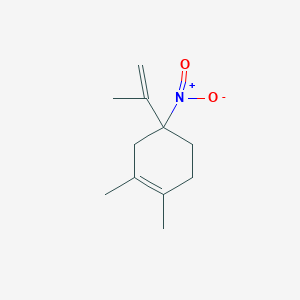![molecular formula C9H10N4OS4 B14602518 Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone CAS No. 60301-45-3](/img/structure/B14602518.png)
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two thiazole rings, each substituted with an amino group and a methylsulfanyl group, connected by a methanone bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone typically involves the reaction of appropriate thiazole precursors under specific conditions. One common method involves the condensation of 4-amino-2-(methylsulfanyl)-1,3-thiazole with a suitable methanone derivative. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The methanone bridge can be reduced to a methylene group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methane.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The amino and methylsulfanyl groups may also play a role in its bioactivity by forming hydrogen bonds or participating in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-ylmethanone
- 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
- 2-(2-imino-1,3-thiazol-3(2H)-yl)-1-[4-(methylsulfanyl)phenyl]ethanone hydrobromide
Uniqueness
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone is unique due to its specific substitution pattern and the presence of a methanone bridge connecting two thiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60301-45-3 |
|---|---|
Formule moléculaire |
C9H10N4OS4 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
bis(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C9H10N4OS4/c1-15-8-12-6(10)4(17-8)3(14)5-7(11)13-9(16-2)18-5/h10-11H2,1-2H3 |
Clé InChI |
ASIFIDWVEBEYRB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=C(S1)C(=O)C2=C(N=C(S2)SC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)

![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)


![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)


![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)
